6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6-Bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- A 6-bromo-substituted chromene (2H-chromene) core, which is a bicyclic system with a fused benzene and oxygen-containing ring.
- A carboxamide group at position 3 of the chromene, linked to a phenyl ring.
- An imidazo[1,2-a]pyridine moiety attached to the phenyl ring at position 2.
Properties
IUPAC Name |
6-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O3/c24-16-7-8-20-15(10-16)12-18(23(29)30-20)22(28)25-17-5-3-4-14(11-17)19-13-27-9-2-1-6-21(27)26-19/h1-13H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJXYVCPUMBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131753 | |
| Record name | 6-Bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361994-69-6 | |
| Record name | 6-Bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361994-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with a variety of targets.
Mode of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological properties.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, which could result in various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents could potentially be influenced by environmental factors such as temperature and pH.
Biological Activity
The compound 6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a member of the chromene family, which has gained attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chromene core fused with an imidazo[1,2-a]pyridine moiety, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of compounds related to the chromene structure. For example, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives typically range between 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 10 | 0.25 | Escherichia coli |
| Control (Ciprofloxacin) | 2.0 | Both |
The mechanisms by which these compounds exert their antimicrobial effects include:
- Inhibition of DNA Gyrase : Compounds have demonstrated IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .
- Antibiofilm Formation : The ability to inhibit biofilm formation was significantly higher compared to traditional antibiotics like ciprofloxacin .
Cytotoxicity and Safety Profile
In addition to antimicrobial properties, the safety profile of these compounds is critical. Hemolytic activity tests indicated low toxicity with % lysis ranging from 3.23% to 15.22%, suggesting that these compounds are relatively safe for further development .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine and chromene moieties can significantly influence biological activity. For instance:
- Substituent Variations : Different substitutions on the phenyl ring can enhance or reduce potency against specific pathogens.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, impacting its interaction with biological targets.
Case Studies
- Study on Antimicrobial Derivatives : A series of derivatives were synthesized and evaluated for their antimicrobial properties. The study highlighted that specific substitutions led to enhanced activity against resistant strains of bacteria .
- Anticancer Activity : Some derivatives have also been assessed for anticancer properties, showing promising results in inhibiting cancer cell proliferation in vitro .
Comparison with Similar Compounds
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Core Structure : 2-Oxo-1,2-dihydropyridine (lactam tautomer) instead of chromene.
- Substituents : Bromo and methyl groups on the phenyl ring.
- Planarity : Near-planar conformation due to extended π-conjugation via the amide bridge, with a dihedral angle of 8.38° between aromatic rings.
- Crystal Packing : Forms centrosymmetric dimers via intra- and intermolecular N–H···O hydrogen bonds.
Comparison :
- Bromine substitution (vs. chlorine in its isostructural analog) minimally impacts crystal packing but may influence electronic properties and lipophilicity.
6-Bromo-2-(3-Methoxyphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde
- Core Structure : Imidazo[1,2-a]pyridine with a 3-carboxaldehyde group.
- Substituents : Bromo at position 6 and methoxy at the phenyl ring.
- Molecular Formula : C₁₅H₁₁BrN₂O₂ (smaller than the target compound).
Comparison :
- The carboxaldehyde group (vs.
- Methoxy substitution on the phenyl ring introduces electron-donating effects, altering electronic properties compared to the unsubstituted phenyl group in the target compound.
Patent-Derived Imidazopyridine/Thiazolyl Analogs ()
Examples :
- N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- 1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine
Key Features :
- Diverse Substituents : Thiazolyl, trifluoromethyl, nitro, and sulfonyl groups.
- Functional Groups : Carboxamide, sulfonamide, and nitro groups.
Comparison :
- Thiazolyl and trifluoromethyl groups introduce strong electron-withdrawing effects, which may enhance metabolic stability or target binding compared to the target compound’s bromo and chromene system.
- Nitro groups (e.g., in 1-[(6-chloro-3-pyridinyl)methyl] derivatives) increase molecular polarity but may raise toxicity concerns.
Peptidomimetic Aldehyde Derivatives ()
Example :
- 6-Bromo-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Key Features :
- Peptide Backbone: Incorporates a chiral pyrrolidinone and phenylalanine-like side chain.
- Biological Relevance : Likely designed for protease inhibition via aldehyde warheads.
Comparison :
- The peptide-like structure enhances target specificity for proteases but reduces oral bioavailability compared to the smaller, non-peptidic target compound.
- Bromo-substituted imidazopyridine is retained, suggesting shared pharmacophoric elements.
Q & A
Q. What are the key structural features of 6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide that influence its biological activity?
The compound combines a chromene core (2-oxo-2H-chromene) with a bromine substituent at position 6, which enhances electron-withdrawing effects and may improve binding affinity to biological targets. The imidazo[1,2-a]pyridine moiety, fused to a phenyl group, introduces planar aromaticity and potential π-π stacking interactions, critical for enzyme inhibition (e.g., kinase targets) . The carboxamide linker provides hydrogen-bonding capability, often essential for target specificity.
Q. What synthetic routes are commonly used to prepare chromene-imidazo[1,2-a]pyridine hybrids?
A typical approach involves:
Condensation reactions : Coupling pre-synthesized chromene-3-carboxylic acid derivatives with aminophenyl-imidazo[1,2-a]pyridine intermediates.
Cyclization strategies : For example, using Ullmann or Buchwald-Hartwig couplings to form the imidazo[1,2-a]pyridine ring system .
Bromination : Electrophilic bromination (e.g., NBS in DMF) at position 6 of the chromene core to introduce the bromine substituent .
Key intermediates should be validated via NMR (e.g., ¹H, ¹³C) and mass spectrometry .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the imidazo[1,2-a]pyridine moiety in this compound?
Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient cross-coupling reactions, reducing side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates during cyclization .
- Temperature control : Maintaining 80–100°C during imidazo[1,2-a]pyridine formation to balance reaction rate and byproduct formation .
Yield improvements should be tracked via HPLC and compared to literature benchmarks (e.g., 60–75% yields in similar systems ).
Q. How can conflicting reports on this compound’s biological activity be resolved?
Contradictory data (e.g., kinase inhibition vs. antimicrobial activity) may arise from:
- Assay conditions : Variations in ATP concentrations (for kinase studies) or bacterial strains (for antimicrobial tests) .
- Stereochemical impurities : Ensure enantiomeric purity via chiral HPLC, as uncharacterized stereoisomers may exhibit divergent activities .
- Target promiscuity : Use proteome-wide profiling (e.g., kinome screens) to identify off-target interactions .
Q. What analytical methods are most reliable for characterizing this compound’s stability under physiological conditions?
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.
- NMR kinetics : Track hydrolysis of the carboxamide group in D₂O at 37°C .
- X-ray crystallography : Resolve crystal structures to identify vulnerable bonds (e.g., lactam ring in chromene) .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Replace bromine with Cl, F, or CF₃ to assess electronic effects .
- Scaffold hopping : Substitute imidazo[1,2-a]pyridine with triazolo[1,5-a]pyrimidine to evaluate ring size impact .
- Bioisosteric replacements : Swap the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding requirements .
Validate hypotheses using in vitro assays (e.g., IC₅₀ measurements) and molecular docking .
Q. What in vitro models are suitable for evaluating this compound’s antitumor potential?
- Kinase inhibition assays : Prioritize Akt/PKB isoforms due to structural similarities to known inhibitors .
- Cell viability screens : Use NCI-60 cell lines to identify cancer-type specificity.
- Apoptosis markers : Measure caspase-3/7 activation in treated vs. control cells .
Compare results to positive controls (e.g., MK-2206 for Akt inhibition) .
Data Interpretation Challenges
Q. How to address discrepancies between computational docking predictions and experimental binding data?
- Force field refinement : Use AMBER or CHARMM to account for solvation effects in the imidazo[1,2-a]pyridine binding pocket .
- Dynamic simulations : Run 100-ns MD simulations to assess conformational flexibility of the chromene core .
- Experimental validation : Perform SPR or ITC to measure binding kinetics and reconcile with docking scores .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Error propagation : Use bootstrap resampling for robust confidence intervals.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
